

Chemical structure and properties of Etoperidone hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Etoperidone hydrochloride

Cat. No.: B1360169 Get Quote

Etoperidone Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etoperidone hydrochloride is a second-generation atypical antidepressant belonging to the phenylpiperazine class of compounds.[1][2] Structurally related to trazodone, it exhibits a complex pharmacological profile primarily characterized by its activity as a serotonin antagonist and reuptake inhibitor (SARI).[2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological characteristics of etoperidone hydrochloride. Detailed experimental protocols for its analysis and receptor binding assays are provided, along with visualizations of its mechanism of action and experimental workflows to support further research and development.

Chemical Structure and Identification

Etoperidone hydrochloride is the hydrochloride salt of etoperidone. Its chemical structure is characterized by a triazolone ring system linked to a phenylpiperazine moiety via a propyl chain.



Identifier	Value
IUPAC Name	1-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-3,4-diethyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride[3]
CAS Number	57775-22-1[3]
Molecular Formula	C19H29Cl2N5O[3]
Molecular Weight	414.38 g/mol [3]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of **etoperidone hydrochloride** is essential for formulation development and pharmacokinetic studies.

Property Value		Source
Melting Point	197-198 °C	[3]
Solubility	Soluble in water and alcohol; slightly soluble in chloroform; practically insoluble in acetone, benzene, and ether. [4] A predicted water solubility is 0.425 mg/mL.[1]	[1][4]
pKa (Strongest Basic)	7.09 (Predicted)	[1]
LogP	2.81 - 3.37 (Predicted)	[1]

Pharmacology

Etoperidone's pharmacological effects are primarily mediated through its interaction with serotonergic and adrenergic receptors. Its activity is also influenced by its major active metabolite, meta-chlorophenylpiperazine (mCPP).[3][5]

Mechanism of Action



Etoperidone acts as an antagonist at several key receptors, with a notable affinity for serotonin 5-HT_{2a} and α₁-adrenergic receptors.[2][6] It also functions as a weak serotonin reuptake inhibitor.[2][6] This dual action contributes to its antidepressant effects. The primary metabolite, mCPP, is an agonist at 5-HT₂C receptors and an antagonist at 5-HT_{2a} receptors.[3][7]

Receptor Binding Profile

The in vitro binding affinities (Ki) of etoperidone for various receptors and transporters are summarized below. Lower Ki values indicate a higher binding affinity.

Target	Kı (nM)	Species
5-HT _{2a} Receptor	36	Human
α ₁ -Adrenergic Receptor	38	Human
5-HT _{1a} Receptor	85 (may be a partial agonist)	Human
α₂-Adrenergic Receptor	570	Human
Serotonin Transporter (SERT)	890	Human
D ₂ Receptor	2,300	Human
H ₁ Receptor	3,100	Human
Muscarinic Acetylcholine Receptors (mACh)	>35,000	Human
Norepinephrine Transporter (NET)	20,000	Human
Dopamine Transporter (DAT)	52,000	Human

(Data sourced from Wikipedia[2])

Pharmacokinetics (ADME)

The absorption, distribution, metabolism, and excretion (ADME) profile of etoperidone has been characterized in human studies.



Parameter	Value
Bioavailability (%)	~12 (highly variable)
Time to Peak (T _{max}) (h)	1.4 - 4.8
Half-life (t½) (h)	~21.7
Volume of Distribution (Vd) (L/kg)	0.23 - 0.69
Protein Binding (%)	Extensive
Metabolism	Primarily metabolized by CYP3A4 to the active metabolite m-chlorophenylpiperazine (mCPP). [5]
Excretion	Approximately 78.8% is excreted in the urine and 9.6% in the feces, with less than 0.01% as the unchanged drug.[3]

(Data sourced from BenchChem[8] and PubChem[3])

Experimental Protocols Radioligand Binding Assay for 5-HT_{1a} Receptor Affinity

This protocol outlines a competitive binding assay to determine the affinity of a test compound for the 5-HT_{1a} receptor.

Materials:

- Rat cerebral cortical synaptosomes or a cell line stably expressing the human 5-HT_{1a} receptor.
- Radioligand: [3H]8-OH-DPAT (a selective 5-HT_{1a} agonist).[9]
- Test compound (e.g., **Etoperidone hydrochloride**).
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Wash Buffer (cold 50 mM Tris-HCl, pH 7.4).







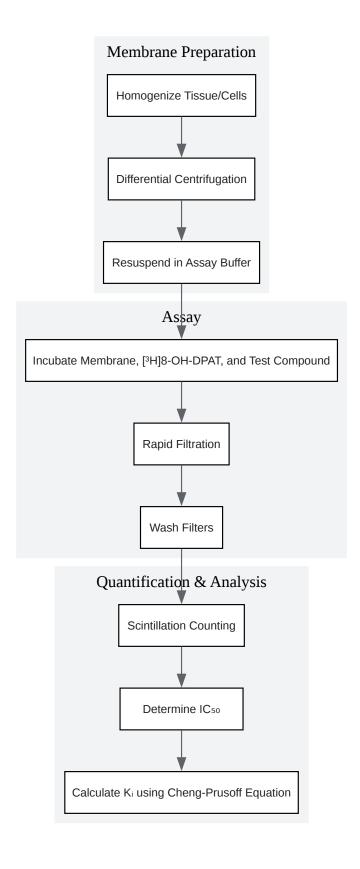
	- :			~ .	
_	COL	ntıl	lation	tlı ı	i
•	ഠവ	HUH	lation	IIIU	ıu.

- Glass fiber filters.
- Filtration apparatus.
- Scintillation counter.

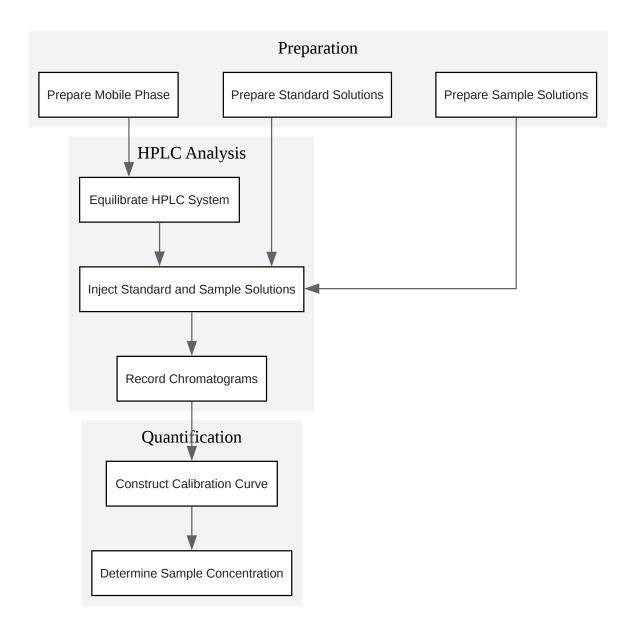
Procedure:

- Membrane Preparation: Homogenize the tissue or cells and prepare a crude membrane fraction by differential centrifugation. Resuspend the final pellet in the assay buffer.
- Assay Setup: In triplicate, incubate the membrane preparation with a fixed concentration of [3H]8-OH-DPAT and a range of concentrations of the test compound.
- Incubation: Allow the binding to reach equilibrium (e.g., 30 minutes at 25°C).
- Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with cold wash buffer.
- Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_a), where [L] is the concentration of the radioligand and K_a is its dissociation constant.[9]

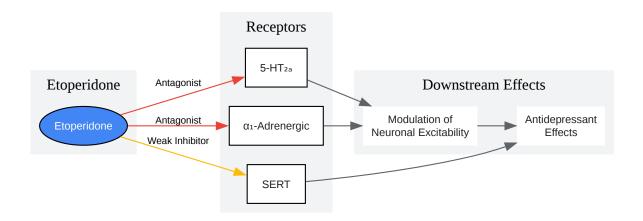












Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. go.drugbank.com [go.drugbank.com]
- 2. Etoperidone Wikipedia [en.wikipedia.org]
- 3. Etoperidone | C19H28ClN5O | CID 40589 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Etoperidone [drugfuture.com]
- 5. Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Chemical structure and properties of Etoperidone hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1360169#chemical-structure-and-properties-of-etoperidone-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com